molecular formula C16H17NO3 B1269774 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid CAS No. 330645-19-7

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Cat. No. B1269774
CAS RN: 330645-19-7
M. Wt: 271.31 g/mol
InChI Key: VODMAXQPPKRFPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its derivatives involves various strategies, including the starting from 3-(4-Phenyl) benzoyl propionic acid to synthesize a range of heterocyclic compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These syntheses often utilize reactions with different nucleophiles, highlighting the versatility of the starting material and the synthetic pathways available for generating complex molecular architectures (Soliman, Bakeer, & Attia, 2010).

Molecular Structure Analysis

The molecular structure of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its analogs plays a crucial role in their reactivity and applications. For instance, studies have employed X-ray diffraction analysis to determine the molecular and crystal structures of related compounds, providing insights into their structural characteristics and the implications for their chemical behavior and synthesis pathways (Shestopalov, Emelianova, & Nesterov, 2002).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid derivatives includes their participation in carbopalladation reactions, leading to the synthesis of complex heterocyclic structures like 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These reactions demonstrate the compound's utility in constructing diverse molecular frameworks, which can be further functionalized or utilized in various chemical contexts (Tian, Pletnev, & Larock, 2003).

Scientific Research Applications

Materials Science Applications

  • Phloretic acid, a phenolic compound related to 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for a multitude of applications in materials science due to the large number of -OH bearing compounds (Acerina Trejo-Machin et al., 2017).

Medicinal Chemistry and Drug Development

  • In the realm of drug development, compounds structurally similar to 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid have been synthesized and evaluated for their potential as PPARγ agonists, showing promise for the treatment of type 2 diabetes due to their antihyperglycemic and antihyperlipidemic activities (B. Henke et al., 1998).

Organic Synthesis

  • The compound has been implicated in various organic synthesis methodologies, including the synthesis of heterocyclic compounds, indicating its utility in constructing complex molecular architectures (A. Y. Soliman et al., 2010).
  • Additionally, methods have been developed for the synthesis of analogs and derivatives, expanding the chemical toolkit available for research and development in chemistry and pharmacology (M. M. Orlinskii, 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODMAXQPPKRFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954684
Record name 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

CAS RN

330645-19-7
Record name 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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